CID 101288912

Description

However, discusses structurally related oscillatoxin derivatives (e.g., CID 101283546, oscillatoxin D), which share a macrocyclic lactone backbone common to marine cyanobacterial toxins . If CID 101288912 belongs to this family, it may exhibit similar biological activities, such as ichthyotoxicity or sodium channel modulation, though specific data are unavailable in the provided sources.

Properties

CAS No. |

15855-70-6 |

|---|---|

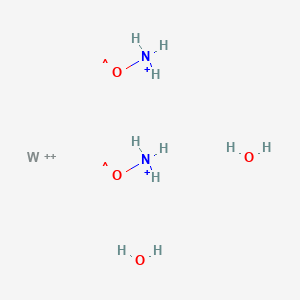

Molecular Formula |

H10N2O4W+4 |

Molecular Weight |

285.93 |

IUPAC Name |

$l^{1} |

InChI |

InChI=1S/2H3NO.2H2O.W/c2*1-2;;;/h2*1H3;2*1H2;/q2*+1;;;+2 |

InChI Key |

PDPVUUMVEJWBAY-UHFFFAOYSA-N |

SMILES |

[NH3+][O].[NH3+][O].O.O.[W+2] |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for the preparation of CID 101288912 involve several steps. Typically, the synthesis starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions to obtain the desired product. Industrial production methods may involve scaling up these reactions using specialized equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

CID 101288912 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 101288912 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it can be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 101288912 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets and pathways involved are typically studied using advanced biochemical and molecular biology techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

Based on , oscillatoxin derivatives serve as a relevant comparison framework. Below is a detailed analysis of structural and functional similarities/differences:

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

| Compound | CID | Molecular Modifications | Key Functional Properties | Biological Targets |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | Macrocyclic lactone, hydroxyl groups | Ichthyotoxicity, cytotoxic activity | Sodium channels, cell membranes |

| 30-Methyl-oscillatoxin D | 185389 | Methylation at C30 position | Enhanced metabolic stability | Similar to oscillatoxin D |

| Oscillatoxin E | 156582093 | Epoxide ring substitution | Pro-inflammatory effects | Immune cell receptors |

| Oscillatoxin F | 156582092 | Carboxylic acid functionalization | pH-dependent membrane disruption | Lipid bilayers, ion transporters |

Key Findings:

Epoxide substitution (CID 156582093) correlates with pro-inflammatory activity, suggesting a role in immune modulation . Carboxylic acid groups (CID 156582092) enhance pH sensitivity, enabling targeted membrane disruption in acidic microenvironments (e.g., tumor tissues) .

Functional Divergence :

- Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) primarily target sodium channels, while later derivatives (CIDs 156582093, 156582092) show broader interactions with immune and lipid systems .

- Toxicity profiles vary significantly: oscillatoxin D exhibits potent cytotoxicity (IC₅₀ ~1–5 µM in fish models), whereas oscillatoxin F shows reduced acute toxicity but higher specificity for diseased cells .

Synthetic Accessibility :

- Derivatives like CID 185389 and CID 156582092 are more synthetically accessible (scores 2.07–2.14 per ) due to stable intermediates and modular functionalization steps.

Q & A

Q. What computational tools predict this compound’s off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.